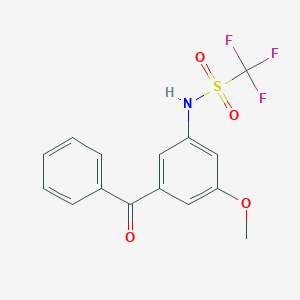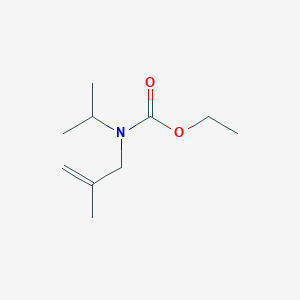
4,6,8,10-Tetraoxo-3,11-dioxa-5,9-diazatridecane-7-diazonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,8,10-Tetraoxo-3,11-dioxa-5,9-diazatridecane-7-diazonium nitrate is a complex organic compound with a unique structure that includes multiple oxo and diaza groups
Preparation Methods
The synthesis of 4,6,8,10-Tetraoxo-3,11-dioxa-5,9-diazatridecane-7-diazonium nitrate involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the use of nitrating agents such as nitric acid, mixed nitric/sulfuric acids, and nitric anhydride . Industrial production methods may involve large-scale reactions with controlled temperatures and pressures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
4,6,8,10-Tetraoxo-3,11-dioxa-5,9-diazatridecane-7-diazonium nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration reactions can yield mono- and dinitro substitution products, while acetylation reactions can produce di- and triacetyl derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology and medicine, it may be explored for its potential therapeutic properties and interactions with biological molecules. In industry, it can be utilized in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of 4,6,8,10-Tetraoxo-3,11-dioxa-5,9-diazatridecane-7-diazonium nitrate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in chemical reactions or its potential therapeutic effects. Detailed studies are required to elucidate the exact mechanisms and interactions involved .
Comparison with Similar Compounds
4,6,8,10-Tetraoxo-3,11-dioxa-5,9-diazatridecane-7-diazonium nitrate can be compared with other similar compounds, such as 2,4,8,10-Tetraoxaspiro[5.5]undecane and 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane These compounds share some structural similarities but differ in their specific functional groups and chemical properties
Properties
CAS No. |
62686-11-7 |
|---|---|
Molecular Formula |
C9H13N5O9 |
Molecular Weight |
335.23 g/mol |
IUPAC Name |
1,3-bis(ethoxycarbonylamino)-1,3-dioxopropane-2-diazonium;nitrate |
InChI |
InChI=1S/C9H12N4O6.NO3/c1-3-18-8(16)11-6(14)5(13-10)7(15)12-9(17)19-4-2;2-1(3)4/h5H,3-4H2,1-2H3,(H-,11,12,14,15,16,17);/q;-1/p+1 |
InChI Key |
KJSPLIDJNBEUKG-UHFFFAOYSA-O |
Canonical SMILES |
CCOC(=O)NC(=O)C(C(=O)NC(=O)OCC)[N+]#N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4-Trichlorobicyclo[4.2.1]non-3-ene](/img/structure/B14532277.png)






![Methyl 4-[(cyclohexanecarbothioyl)sulfanyl]butanoate](/img/structure/B14532311.png)
![2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile](/img/structure/B14532314.png)



![4'-Iodo[1,1'-biphenyl]-3-amine](/img/structure/B14532362.png)
